Cas no 58534-94-4 (1-bromo-2-fluoro-3-nitrobenzene)

1-Bromo-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrFNO₂. This derivative of benzene features bromine, fluorine, and nitro functional groups at the 1, 2, and 3 positions, respectively, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern enables selective reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. The presence of both electron-withdrawing (nitro, fluorine) and leaving (bromine) groups enhances its utility in constructing complex aromatic frameworks. It is commonly employed in pharmaceutical and agrochemical research, particularly in the development of active ingredients. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications.
1-bromo-2-fluoro-3-nitrobenzene structure
58534-94-4 structure
Product Name:1-bromo-2-fluoro-3-nitrobenzene
CAS No:58534-94-4
MF:C6H3BrFNO2
MW:219.99592423439
MDL:MFCD05663754
CID:57282
PubChem ID:40427446
Update Time:2025-10-28

1-bromo-2-fluoro-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-fluoronitrobenzene
    • 1-Bromo-2-fluoro-3-nitrobenzene
    • C6H3BrFNO2
    • 1-Bromo-3-nitro-2-fluoro-benzene
    • 1-bromo-2-fluoro-3-nitro-benzene
    • 3-bromo-2-fluoro-1-nitrobenzene
    • BENZENE, 1-BROMO-2-FLUORO-3-NITRO-
    • PubChem4298
    • bromofluoronitro-benzene
    • KSC494C0H
    • 3-bromo-2-fluoro-nitrobenzene
    • MWYFDHRLYOKUMH-UHFFFAOYSA-N
    • WT285
    • BCP24601
    • STL557451
    • CL8950
    • Benzene,1-bromo-2-fluoro-3-nitro-
    • BBL103641
    • SBB064464
    • 1-bromo-2-fluoro-3-nitrobenzene
    • MDL: MFCD05663754
    • Inchi: 1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
    • InChI Key: MWYFDHRLYOKUMH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 218.93300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 161
  • XLogP3: 1.5
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Melting Point: 29-31°C
  • PSA: 45.82000
  • LogP: 3.01960

1-bromo-2-fluoro-3-nitrobenzene Security Information

1-bromo-2-fluoro-3-nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-bromo-2-fluoro-3-nitrobenzene Production Method

1-bromo-2-fluoro-3-nitrobenzene Suppliers

TAIXING JOXIN BIO-TEC CO.,LTD.
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(CAS:58534-94-4)1-Bromo-2-fluoro-3-nitrobenzene
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Quantity:25KG
Purity:98%
Pricing Information Last Updated:Tuesday, 15 July 2025 15:40
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Amadis Chemical Company Limited
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(CAS:58534-94-4)1-bromo-2-fluoro-3-nitrobenzene
Order Number:A20466
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):235.0/1174.0
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1-bromo-2-fluoro-3-nitrobenzene Related Literature

Additional information on 1-bromo-2-fluoro-3-nitrobenzene

1-Bromo-2-Fluoro-3-Nitrobenzene: A Comprehensive Overview

1-Bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a bromine atom at position 1, a fluorine atom at position 2, and a nitro group at position 3. The combination of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical transformations.

The synthesis of 1-bromo-2-fluoro-3-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential introduction of substituents onto a benzene ring using electrophilic substitution reactions. For instance, the nitration step often employs mixed acid conditions (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position. Subsequent bromination and fluorination steps are carefully optimized to achieve high yields and selectivity. Recent advancements in catalytic methods and green chemistry have also enabled more efficient and environmentally friendly syntheses of this compound.

The physical properties of 1-bromo-2-fluoro-3-nitrobenzene are influenced by its substituent arrangement. The nitro group is a strong electron-withdrawing group, which significantly affects the electronic structure of the benzene ring. This results in enhanced reactivity in certain nucleophilic aromatic substitution reactions. The bromine and fluorine atoms further modulate the molecule's reactivity and solubility, making it suitable for various applications in organic synthesis.

In terms of applications, 1-bromo-2-fluoro-3-nitrobenzene serves as an intermediate in the synthesis of heterocyclic compounds, pharmaceutical agents, and advanced materials. Its ability to undergo directed metallation reactions has been exploited in the construction of complex aromatic systems. Recent studies have highlighted its utility in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.

From a research perspective, 1-bromo-2-fluoro-3-nitrobenzene has been extensively studied for its role in metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic chemistry for forming carbon-carbon bonds. For example, its use in Suzuki-Miyaura coupling reactions has been reported in several recent publications, demonstrating its versatility as a coupling partner.

Furthermore, the compound's electronic properties make it an interesting candidate for applications in optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. The unique combination of substituents on the benzene ring allows for fine-tuning of optical and electronic properties, which is crucial for these applications.

In conclusion, 1-bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a versatile compound with a wide range of applications across multiple disciplines. Its synthesis, properties, and reactivity continue to be areas of active research, driven by the demand for novel materials and pharmaceutical agents. As scientific advancements unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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TAIXING JOXIN BIO-TEC CO.,LTD.
(CAS:58534-94-4)1-Bromo-2-fluoro-3-nitrobenzene
JOX-138
Purity:98%
Quantity:25KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:58534-94-4)1-bromo-2-fluoro-3-nitrobenzene
A20466
Purity:99%/99%
Quantity:100g/500g
Price ($):235.0/1174.0
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